molecular formula C11H16O3S2 B020130 3-(Methylthio)propyl 4-methylbenzenesulfonate CAS No. 187722-18-5

3-(Methylthio)propyl 4-methylbenzenesulfonate

Cat. No. B020130
M. Wt: 260.4 g/mol
InChI Key: NPRIBQNSIOYOEG-UHFFFAOYSA-N
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Description

  • This compound belongs to a class of chemicals that often involve complex syntheses and have various applications in organic and medicinal chemistry.

Synthesis Analysis

  • Synthesis methods for similar compounds often involve multi-step procedures and specific reagents. For example, the synthesis of 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) was achieved via a three-step process starting from commercially available resorcinol, yielding a 65% overall yield (Pan et al., 2020).

Molecular Structure Analysis

  • The molecular structure of these compounds is often determined using techniques like X-ray crystallography. For instance, the structure of 1,3-Bis{[(4-methylphenyl)sulfonyl]oxy}propan-2-yl 4-methylbenzenesulfonate was elucidated showing specific dihedral angles and molecular interactions (Yusof et al., 2012).

Chemical Reactions and Properties

  • These compounds can participate in various chemical reactions, forming complex structures. For example, Lewis Acid-Promoted Reactions of 3-Methoxy-N-(benzenesulfonyl)-1,4-benzoquinone Monoimine with Propenylbenzenes resulted in products of remarkable complexity and stereoselectivity (Engler & Scheibe, 1998).

Physical Properties Analysis

  • The physical properties of these compounds, such as melting points, solubility, and crystalline structures, are typically determined using various analytical techniques. For instance, the crystal structure of 3-(ethoxycarbonyl)-4-hydroxybenzenesulfonic acid sesquihydrate was determined, providing insights into its physical properties (Wu et al., 2009).

Chemical Properties Analysis

  • The chemical properties, like reactivity and stability, are crucial for understanding the compound's behavior in various conditions. For example, the Electrochemical Investigation of Inhibitory of New Synthesized 3-(4-Iodophenyl)-2-Imino-2,3-Dihydrobenzo[d]Oxazol-5-yl 4-Methylbenzenesulfonate on Corrosion of Stainless Steel in Acidic Medium reveals its potential as a corrosion inhibitor (Ehsani et al., 2015).

Scientific Research Applications

  • Catalysis and Synthesis :

    • A novel 4-methylbenzenesulfonic acid-based ionic liquid on silica gel (IL-SO3H-SiO2) is used to efficiently catalyze the greener Fischer indole synthesis, which allows for easy recovery and reuse without significant loss of catalytic activity (Hu, Fang, & Li, 2016).
    • The substitution product (E)-4,4,4-trifluorobut-2-en-1-yl 4-methylbenzenesulfonate is moderate to good yielding for most nucleophiles under specific conditions (Forcellini, Hemelaere, Desroches, & Paquin, 2015).
    • A practical, economical, and scalable method for synthesizing 1-vinylcyclopropyl 4-methylbenzenesulfonate is crucial for the rapid and economical synthesis of alkylidenecyclopropanes (Ojo, Inglesby, Negru, & Evans, 2014).
  • Biochemical Applications :

  • Material Science and Engineering :

    • Organosilica-based ionogels combined with sulfonated ionic liquid can be prepared for applications in sensors and fuel cells (Taubert, Löbbicke, Kirchner, & Leroux, 2017).
    • Large and high-quality organic nonlinear optical crystals OHB-T can be grown from saturated methanolic solutions at controlled cooling rates, with optical transmittance of 75% and dielectric properties varying at different frequencies (Xu et al., 2020).
  • Corrosion Inhibition :

    • 4-IPhOXTs effectively inhibits corrosion of Aluminum 1005 in sulfuric acid, with its efficiency increasing with increasing concentration (Ehsani, Moshrefi, & Ahmadi, 2015).
  • Pharmaceutical Research :

    • Chiral aminoethanol derivatives containing ferrocenyl pyrazole effectively suppress the growth of A549 and H322 lung cancer cells (Shen et al., 2012).

properties

IUPAC Name

3-methylsulfanylpropyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3S2/c1-10-4-6-11(7-5-10)16(12,13)14-8-3-9-15-2/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRIBQNSIOYOEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00571260
Record name 3-(Methylsulfanyl)propyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylthio)propyl 4-methylbenzenesulfonate

CAS RN

187722-18-5
Record name 3-(Methylsulfanyl)propyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-(methylthio)-1-propanol (5.30 g, 50.0 mmol), triethylamine (10.5 mL, 75.0 mmol) and N,N,N′,N′-tetramethyl-1,6-hexanediamine (0.861 g, 5.00 mmol) in toluene (50 mL) was ice-cooled, and a solution of p-toluenesulfonyl chloride (14.3 g, 75.0 mmol) in toluene (50 mL) was added dropwise under nitrogen atmosphere. After completion of the dropwise addition, the mixture was stirred for 3 hr, during which the mixture was allowed to warm to room temperature. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=10:90-40:60) to give the title compound (12.2 g, yield 94%) as a colorless oil.
Quantity
5.3 g
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10.5 mL
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0.861 g
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14.3 g
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50 mL
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50 mL
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0 (± 1) mol
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Yield
94%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a mixture of 3-methylthio-1-propanol (17) (5.0 g, 47.1 mmol), pyridine (7.43 g, 94.0 mmol) and CHCl3 (47 mL) cooled in an ice bath, tosyl chloride (13.47 g, 70.6 mmol) was added in portions with stirring. The mixture was allowed to warm to room temperature after 1 hour and stirring was continued for an additional 15 hours. The mixture was diluted with CH2Cl2 (200 mL), washed with water (2×100 mL), and the organic phase as dried (Na2SO4). The solvent was evaporated and the resulting yellow oil purified by column chromatography (silica gel, 15 wt % ether/hexanes, 50 wt % ether/hexanes), to give a colorless oil (10.5 g, 86 wt %), namely 3-methylthio-1-propanol tosylate.
Quantity
5 g
Type
reactant
Reaction Step One
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7.43 g
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reactant
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47 mL
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13.47 g
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Negoro, S Sasaki, S Mikami, M Ito… - Journal of medicinal …, 2012 - ACS Publications
G protein-coupled receptor 40 (GPR40)/free fatty acid receptor 1 (FFA1) is a free fatty acid (FFA) receptor that mediates FFA-amplified glucose-stimulated insulin secretion in pancreatic …
Number of citations: 85 pubs.acs.org

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